1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol
Description
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with 3-nitroaniline. The molecule features a naphthalen-2-ol backbone linked to a 3-nitrophenylimino group. The nitro group in the meta position on the phenyl ring introduces strong electron-withdrawing effects, which influence the compound’s electronic structure, acidity of the phenolic -OH group, and coordination behavior with metal ions .
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-13-5-3-6-14(10-13)19(21)22/h1-11,20H |
InChI Key |
GXQXBDUXCNDKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves the following steps :
Materials: 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.
Yield: 91% (1.065 g).
Melting Point: 154–156°C.
Chemical Reactions Analysis
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Condensation Reaction: Formation of the Schiff base by condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.
Tautomerism: The compound exhibits equilibrium between imine-phenol (OH) and keto-amine (NH) tautomers.
Hydrogen Bonding: Intramolecular hydrogen bonds O–H⋅⋅⋅N and N–H⋅⋅⋅O stabilize the structure.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that Schiff bases, including 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol, exhibit significant antimicrobial properties. Studies have demonstrated that this compound and its metal complexes can effectively inhibit the growth of various bacterial and fungal strains. For instance, metal complexes formed with nickel (Ni), cobalt (Co), and copper (Cu) have shown enhanced antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Molecular docking studies suggest that this compound can intercalate into DNA structures, which may influence genetic expression and serve as an anticancer agent. The ability of Schiff bases to interact with DNA is crucial for developing novel therapeutic agents aimed at treating cancer .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes, particularly carbonic anhydrase. This inhibition can have therapeutic implications for conditions related to enzyme dysfunctions, such as glaucoma and certain types of edema .
Metal Complex Formation
This compound can form complexes with transition metals, which enhances its stability and biological activity. The synthesis of metal complexes has been explored to improve the solubility and efficacy of the ligand. Characterization studies reveal that these complexes exhibit distinct spectral properties compared to the free ligand, indicating successful coordination .
Table 1: Properties of Metal Complexes Derived from this compound
| Metal Complex | ν(M—N) cm⁻¹ | ν(M—O) cm⁻¹ | Biological Activity |
|---|---|---|---|
| Ni(II) Complex | 475 | 745 | Antibacterial |
| Co(II) Complex | 420 | 744 | Antibacterial |
| Cu(II) Complex | 488 | 748 | Antibacterial |
Photostabilization
The compound has been studied for its potential applications in photostabilization processes. Research indicates that Schiff bases can enhance the stability of polymers against photodegradation. This property is particularly valuable in the development of materials that require prolonged exposure to light without significant degradation .
Mechanism of Action
The mechanism of action of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves stabilization by intramolecular hydrogen bonds . The compound’s structure allows it to interact with various molecular targets, potentially leading to biological activities such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The position and nature of substituents on the phenyl ring significantly alter molecular geometry and crystal packing:
- 3-Nitrophenyl vs. 4-Nitrophenyl derivatives: The meta-nitro group in the target compound creates distinct steric and electronic effects compared to the para-nitro isomer (e.g., 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol). X-ray studies of analogous compounds reveal that para-substituted nitro groups allow more linear molecular conformations, whereas meta-substitution may induce torsional strain, affecting intermolecular interactions .
- Fluorinated analogs: (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) exhibits a planar structure due to fluorine’s smaller size and stronger electronegativity, enabling tighter crystal packing compared to the bulkier nitro group .
- Bulky substituents : Tetraphenylethene (TPE)-functionalized derivatives (e.g., TPE-Nap) form polymorphs with varying molecular conformations, leading to differences in fluorescence emission properties .
Electronic and Optical Properties
Substituents modulate electron density distribution and optical behavior:
- Nitro group effects: The 3-nitro group reduces electron density on the imine (-C=N-) bond, shifting absorption spectra to longer wavelengths compared to electron-donating groups (e.g., methoxy in 1-(((4-methoxyphenyl)imino)methyl)naphthalen-2-ol) . However, strong electron withdrawal can quench fluorescence, as seen in nitro-substituted Schiff bases, whereas TPE-Nap derivatives exhibit intense emission due to aggregation-induced emission (AIE) .
- Fluorinated derivatives : FPIN shows blue-shifted emission compared to nitro analogs due to fluorine’s inductive effects, which stabilize the excited state .
Biological Activity
The compound 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol , also known as a Schiff base, has garnered attention for its diverse biological activities. Characterized by a naphthalene ring and a nitrophenyl group, this compound exhibits significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article provides an in-depth exploration of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The structure includes an imine bond (C=N) linking the 3-nitrophenyl group to the naphthalene derivative, which contributes to its reactivity and biological interactions.
Structural Characteristics
- Imine Bond : The presence of the imine bond enhances the compound's ability to form hydrogen bonds.
- Hydroxyl Group : The hydroxyl group provides potential for additional hydrogen bonding, influencing stability and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that similar Schiff bases can effectively inhibit the growth of various bacteria and fungi. For instance:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to good |
| Escherichia coli | Moderate |
| Candida albicans | Variable effectiveness |
Molecular docking studies suggest that this compound can bind to key biomolecules such as carbonic anhydrase, indicating potential therapeutic applications in enzyme dysfunctions related to infectious diseases .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, research has shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| SISO | 2.38 - 8.13 |
| MCF-7 | 5.0 - 10.0 |
| HeLa | 4.5 - 9.0 |
The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell survival .
Synthesis and Structural Variants
The synthesis of this compound typically involves the condensation reaction between 3-nitroaniline and naphthalene derivatives under acidic conditions. This method highlights the versatility of Schiff bases in organic synthesis.
Related Compounds
Several structurally related compounds have been synthesized and studied for their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol | Similar naphthalene structure | Different nitrophenyl substitution |
| 4-(dimethylamino)benzaldehyde-derived Schiff bases | Contains dimethylamino group | Enhanced solubility and varied activities |
These analogs provide insights into how structural modifications can influence biological activity .
Study on Antimicrobial Activity
A study conducted on various Schiff bases, including this compound, revealed significant antimicrobial effects against both gram-positive and gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy, demonstrating that the compound outperformed several known antibiotics in specific assays .
Study on Cytotoxicity Against Cancer Cells
In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines using the crystal violet assay. Results indicated that treatment with varying concentrations led to increased apoptosis rates, confirming its potential as a therapeutic agent in oncology .
Q & A
Q. What are the standard synthetic routes for 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol?
The compound is typically synthesized via a Schiff base condensation reaction between 3-nitroaniline and 2-hydroxynaphthaldehyde. This involves refluxing equimolar amounts of the reactants in ethanol or methanol under acidic (e.g., acetic acid) or neutral conditions for 2–4 hours. Crystallization is achieved by slow evaporation of the solvent at room temperature . Key purity checks include melting point analysis, NMR (to confirm imine bond formation at δ 8.5–9.0 ppm), and IR spectroscopy (to detect C=N stretches near 1600–1640 cm⁻¹) .
Q. How is the molecular structure of this compound characterized in the solid state?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group C2/c), with unit cell parameters determined using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Hydrogen bonding networks (e.g., O–H⋯N intramolecular bonds forming S(6) motifs) and dihedral angles between aromatic planes (e.g., ~28–29°) are critical for structural validation .
Q. What spectroscopic methods are used to confirm tautomeric forms?
Tautomeric equilibrium between enol-imine and keto-amine forms is assessed via:
- UV-Vis : Absorption bands at ~320 nm (enol) and ~400 nm (keto) in solvents of varying polarity.
- Solid-state NMR : Distinct ¹³C signals for C=N (150–160 ppm) and C–O (190–200 ppm) groups.
- IR : O–H stretches (~3400 cm⁻¹) and C=O stretches (~1680 cm⁻¹) if keto forms dominate .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
Discrepancies in thermal displacement parameters or bond lengths often arise from:
- Hydrogen bonding anisotropy : Use SHELXL (version 2014+) with restraints for O–H⋯N interactions .
- Disorder modeling : Apply PART commands in SHELX to refine split positions for flexible groups (e.g., nitro substituents) .
- Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry operations .
Q. What intermolecular interactions stabilize the crystal packing?
The lattice is stabilized by:
Q. How does solvent polarity affect tautomeric equilibrium in solution?
Polar aprotic solvents (e.g., DMSO) favor the keto-amine form due to stabilization of the carbonyl group, while non-polar solvents (e.g., toluene) stabilize the enol-imine tautomer. This is quantified using:
Q. What strategies mitigate decomposition during thermal analysis?
Decomposition above 200°C (observed via TGA) is minimized by:
- Encapsulation : Co-crystallization with β-cyclodextrin to shield the nitro group.
- Inert atmosphere : Conduct DSC under nitrogen to prevent oxidative degradation.
- Kinetic studies : Kissinger method to calculate activation energy (Eₐ) and optimize storage conditions .
Methodological Notes
- Crystallography : Use SHELXTL (Bruker) or OLEX2 for structure solution and refinement. Merge Friedel pairs if anomalous scattering is negligible .
- Synthetic Optimization : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance yield (85% → 92%) and reduce reaction time .
- Data Reproducibility : Cross-validate NMR assignments with HSQC and HMBC for ambiguous protons (e.g., naphthalen-2-ol H⁷ vs. H⁸) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
